molecular formula C12H8F8O4 B13597624 Methyl3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

Methyl3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

Cat. No.: B13597624
M. Wt: 368.18 g/mol
InChI Key: CDDKHUSRKOPLQK-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is a fluorinated aromatic ester characterized by two tetrafluoroethoxy substituents at the 3- and 5-positions of the benzoyl ring.

Key physical properties (extrapolated from structurally similar compounds in ) include:

  • Melting Point: Likely solid at room temperature (analogues with trifluoromethyl groups melt at ~83°C).
  • Solubility: Expected to be lipophilic due to fluorinated substituents, enhancing solubility in organic solvents like dichloromethane (DCM).
  • Spectroscopic Data: IR and NMR spectra would exhibit peaks consistent with ester carbonyl (C=O), aromatic C-F stretches, and tetrafluoroethoxy (-OCF₂CF₂H) groups.

Properties

Molecular Formula

C12H8F8O4

Molecular Weight

368.18 g/mol

IUPAC Name

methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

InChI

InChI=1S/C12H8F8O4/c1-22-8(21)5-2-6(23-11(17,18)9(13)14)4-7(3-5)24-12(19,20)10(15)16/h2-4,9-10H,1H3

InChI Key

CDDKHUSRKOPLQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoate Esters

Compound A : (1R,2R)-2-(allyloxy)-1,2-diphenylethyl 3,5-bis(trifluoromethyl)benzoate

  • Substituents : Trifluoromethyl (-CF₃) groups at 3,5-positions.
  • Physical Properties : Melting point = 83°C; Rf = 0.67 (hexane/EtOAc, 6:1).

Compound B : Ethametsulfuron methyl ester (from )

  • Substituents: Methoxy and methylamino groups on a triazine ring, with a sulfonylurea bridge.
  • Application : Herbicide (unlike the target compound, which lacks pesticidal motifs).
  • Relevance : Highlights the role of ester groups in agrochemicals, though the target’s tetrafluoroethoxy groups may limit bioactivity due to increased inertness .

Perfluorinated Compounds (PFCs)

Compound C : 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2)

  • Structure : Fully fluorinated alkane with ether linkages.
  • Properties : High thermal stability and chemical resistance, typical of PFCs.
  • Comparison : The target compound’s benzoate core introduces aromaticity, enhancing rigidity and UV stability compared to aliphatic PFCs .

Compound D: Propanoyl fluorides with hexafluoro-/tetrafluoroalkoxy chains (e.g., CAS 27639-98-1)

  • Functionality : Fluorinated acyl fluorides used in polymer production.
  • Divergence : The target’s ester group (-COOCH₃) offers milder reactivity than acyl fluorides, making it more suitable for controlled synthetic applications .

Data Table: Comparative Analysis

Property Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate Compound A Compound C Ethametsulfuron methyl ester
Substituents -OCF₂CF₂H at 3,5-positions -CF₃ at 3,5-positions -CF₂CF₂- ether chains Sulfonylurea + triazine
Melting Point Estimated >80°C 83°C Liquid (PFC typical) Solid (exact value unspecified)
Application Potential Specialty materials, fluorinated coatings Synthetic intermediate Industrial fluids Herbicide
Reactivity Moderate (ester hydrolysis) High (allyl ether) Low (inert PFC) High (enzymatic target)

Research Findings and Insights

  • Synthetic Challenges : The tetrafluoroethoxy groups in the target compound may complicate synthesis due to steric bulk and fluorine’s electronegativity, necessitating optimized conditions (e.g., elevated temperatures or fluorophilic catalysts) .
  • Environmental Impact : Like other PFCs, the compound’s persistence in ecosystems is a concern, though its aromatic structure may facilitate degradation compared to fully fluorinated alkanes .
  • Functional Group Trade-offs : While trifluoromethyl groups (Compound A) enhance electron-withdrawing effects, tetrafluoroethoxy groups provide better solubility in polar aprotic solvents, advantageous for material science applications .

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